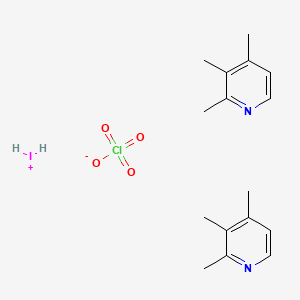

Iodonium dicollidine

Description

Properties

CAS No. |

69417-67-0 |

|---|---|

Molecular Formula |

C16H24ClIN2O4 |

Molecular Weight |

470.73 g/mol |

IUPAC Name |

iodanium;2,3,4-trimethylpyridine;perchlorate |

InChI |

InChI=1S/2C8H11N.ClHO4.H2I/c2*1-6-4-5-9-8(3)7(6)2;2-1(3,4)5;/h2*4-5H,1-3H3;(H,2,3,4,5);1H2/q;;;+1/p-1 |

InChI Key |

XERRPAGNXOWPFF-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=NC=C1)C)C.CC1=C(C(=NC=C1)C)C.[O-]Cl(=O)(=O)=O.[IH2+] |

Canonical SMILES |

CC1=C(C(=NC=C1)C)C.CC1=C(C(=NC=C1)C)C.[O-]Cl(=O)(=O)=O.[IH2+] |

Synonyms |

BCIH cpd bis(collidine)iodine hexafluorophosphate iodonium di-sym-collidine iodonium dicollidine |

Origin of Product |

United States |

Synthetic Methodologies for Iodonium Dicollidine

General Principles of Iodonium (B1229267) Salt Preparation

Iodonium salts, classified as hypervalent iodine(III) compounds or λ3-iodanes, are characterized by a central iodine atom bonded to two carbon ligands and associated with a counterion. core.ac.ukresearchgate.netrsc.org Their structure is generally a distorted trigonal bipyramidal geometry. core.ac.ukrsc.org The synthesis of these salts typically involves the oxidation of iodoarenes to a λ3-iodane intermediate, which then reacts with an arene or an organometallic arene. rsc.org

Several one-pot procedures have been developed for the efficient synthesis of diaryliodonium salts. diva-portal.org These methods often start from iodoarenes, an oxidant such as meta-chloroperbenzoic acid (m-CPBA), and an acid like p-toluenesulfonic acid (TsOH) or trifluoromethanesulfonic acid (TfOH). diva-portal.orgorganic-chemistry.org The choice of acid can dictate the counterion of the final salt. diva-portal.org Alternative starting materials include arylboronic acids, which react with reagents like (diacetoxyiodo)benzene (B116549) in the presence of an acid. researchgate.netdiva-portal.org Syntheses can also begin with elemental iodine, which reacts with arenes and an oxidant like potassium persulfate (K₂S₂O₈) in an acidic medium. researchgate.netdiva-portal.org

Specific Routes to Bis(collidine)iodonium Salts

The synthesis of bis(collidine)iodonium salts, such as bis(sym-collidine)iodine(I) hexafluorophosphate (B91526) or tetrafluoroborate (B81430), is a well-documented process that typically involves a two-step approach. orgsyn.orgamazonaws.com This method relies on the preparation of a silver salt intermediate which facilitates the formation of the final iodonium salt. orgsyn.orgamazonaws.com

Preparation via Bis(sym-collidine)silver(I) Tetrafluoroborate

The initial step involves the synthesis of a bis(sym-collidine)silver(I) salt. amazonaws.com A detailed procedure for a related hexafluorophosphate salt provides a clear blueprint for this process. orgsyn.org Typically, silver nitrate (B79036) and a source for the counterion, such as potassium hexafluorophosphate or sodium tetrafluoroborate, are dissolved in water. orgsyn.orgamazonaws.com To this solution, 2,4,6-collidine (sym-collidine) is added, leading to the precipitation of the white, solid bis(2,4,6-trimethylpyridine)silver(I) salt. orgsyn.org The solid is then isolated by filtration and thoroughly dried. orgsyn.org

Reaction with Elemental Iodine in Anhydrous Conditions

In the second step, the dried bis(sym-collidine)silver(I) salt is reacted with elemental iodine. orgsyn.orgamazonaws.com This reaction is conducted in a dry, inert solvent such as methylene (B1212753) chloride. orgsyn.orgamazonaws.com The mixture is stirred until the iodine has been completely consumed, which is indicated by a color change. orgsyn.org During the reaction, silver iodide precipitates as a yellow solid and is subsequently removed by filtration. orgsyn.org The filtrate, containing the desired bis(collidine)iodonium salt, is then concentrated to yield the final product. orgsyn.org

Methodological Considerations in Synthesis

The successful synthesis of iodonium dicollidine and related salts is highly dependent on careful control of the reaction conditions. The nature of the counterion, the choice of solvent, and the exclusion of moisture are all critical factors for ensuring product integrity and yield.

Influence of Counterions and Solvent Systems

The counterion (anion) significantly affects the physical properties and reactivity of the iodonium salt. diva-portal.org Weakly coordinating anions like tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), triflate (OTf⁻), and tosylate (OTs⁻) tend to increase the salt's solubility in organic solvents. diva-portal.org In contrast, halide counterions often result in salts with very poor solubility in organic media, limiting their synthetic utility. rsc.org Hexafluorophosphate salts are noted to have advantages over perchlorates in terms of safety and lower hygroscopicity. orgsyn.org

The solvent system also plays a crucial role. Protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be effective media for the synthesis of certain iodonium salts. rsc.orgnih.gov The use of dry methylene chloride is specified in the preparation from the silver salt intermediate. orgsyn.orgamazonaws.com The solvent can influence reaction outcomes and even the symmetry of halogen bonds in the resulting salt. diva-portal.orgamazonaws.com

Importance of Moisture Control and Rigorous Conditions for Product Integrity

The synthesis of bis(collidine)iodonium salts requires rigorous anhydrous conditions. amazonaws.com The presence of moisture can lead to the decomposition of the product. amazonaws.com It is imperative that the solvents used are thoroughly dried and the reaction is protected from atmospheric moisture, for instance by using a drying tube. orgsyn.org

Furthermore, intermediates such as the bis(sym-collidine)silver(I) salt must be meticulously dried before use. amazonaws.com Procedures often specify drying under high vacuum over a strong desiccant like phosphorus pentoxide (P₂O₅) for an extended period. orgsyn.orgamazonaws.com This strict control over moisture is essential for the integrity and stability of the final iodonium salt product, as some iodonium salts are known to be severely hygroscopic and prone to gradual decomposition when exposed to air and moisture. amazonaws.comnih.gov

Mechanistic Investigations of Reactions Promoted by Iodonium Dicollidine

Fundamental Principles of Iodonium (B1229267) Ion Reactivity

The reactivity of iodonium dicollidine is centered on the electrophilic nature of its iodine(I) atom, which is rendered electron-deficient by the two coordinating collidine ligands and the perchlorate (B79767) counterion. ontosight.ai

The core function of the iodonium ion from this compound is to act as a potent electrophile. researchgate.net In organic transformations, it initiates reactions by activating substrates, typically those containing π-systems (like alkenes and alkynes) or heteroatoms with lone pairs (like sulfur). beilstein-journals.orgmdpi.com The mechanism involves the electrophilic addition of the iodine to the nucleophilic substrate. organic-chemistry.org For instance, with an alkene, the interaction can generate a cyclic iodonium ion intermediate. mdpi.comnih.gov

In the context of glycosylation, this compound serves as a thiophilic promoter, meaning it has a high affinity for sulfur. sfu.ca It activates thioglycoside donors by electrophilically attacking the sulfur atom of the anomeric thioether. unina.it This activation transforms the stable thioglycoside into a reactive species, priming it for nucleophilic attack by a glycosyl acceptor. sfu.ca This process is foundational to many modern glycosylation strategies. nih.gov

Following the initial electrophilic activation, a series of reactive intermediates are formed. When this compound reacts with a thioglycoside, the initial product is a glycosylsulfonium ion. sfu.caunina.it This intermediate is highly unstable and readily undergoes fragmentation.

The departure of the leaving group, facilitated by the iodonium species, leads to the formation of a highly reactive and pivotal intermediate: the glycosyl oxocarbenium ion. rsc.orgscispace.com This cation is stabilized by resonance from the ring oxygen atom (O-5). scispace.com The formation of this oxocarbenium ion is the central event in many glycosylation reactions, as it is the species that ultimately reacts with the nucleophilic glycosyl acceptor. umsl.edu For certain substrates, such as n-pentenyl glycosides, the activation involves pre-equilibria leading to the key iodonium intermediate which then collapses to the oxocarbenium ion. iupac.org The stability and subsequent reaction pathway of these intermediates are influenced by factors such as protecting groups on the sugar ring and the reaction solvent. nih.govcdnsciencepub.com

Electrophilic Activation Mechanisms in Organic Transformations

Detailed Mechanistic Pathways in Glycosylation Reactions

The application of this compound perchlorate (IDCP) in glycosylation is a well-studied area where its mechanistic nuances are particularly evident. It offers a level of control that is not achievable with more powerful activators. nih.goviupac.org

In a typical glycosylation reaction using a thioglycoside donor, IDCP acts as the electrophilic activator. The sequence begins with the interaction of the iodine(I) center of IDCP with the sulfur atom of the thioglycoside. unina.it This forms a sulfonium (B1226848) intermediate, which is an excellent leaving group. Assisted by the lone pair of the endocyclic oxygen, this group is expelled, leading to the formation of the resonance-stabilized glycosyl oxocarbenium ion. scispace.com This process effectively converts the inert thioglycoside into a potent glycosylating agent. The mildness of IDCP is critical; it provides sufficient activation for specific donors without causing unwanted side reactions that can occur with harsher reagents. nih.goviupac.org

One of the most valuable features of IDCP is its ability to influence the stereochemical outcome at the anomeric center. Milder activating conditions are generally considered beneficial for achieving 1,2-cis glycosylation. scispace.com As a mild promoter, IDCP is frequently used for the stereoselective synthesis of challenging 1,2-cis glycosidic linkages, particularly α-glycosides from glucose or galactose donors. umsl.edunih.gov

This control is famously exploited in the "armed-disarmed" strategy. nih.gov An "armed" glycosyl donor, which has electron-donating protecting groups (e.g., benzyl (B1604629) ethers), is more reactive than a "disarmed" donor, which has electron-withdrawing protecting groups (e.g., benzoyl esters). rsc.org Because IDCP is a mild activator, it can selectively promote the glycosylation of an armed donor in the presence of a disarmed acceptor, which remains unreacted. rsc.orgnih.gov This chemoselectivity allows for the synthesis of complex oligosaccharides without the need for intermediate protecting group manipulations. nih.gov

The choice of solvent also plays a crucial role in conjunction with IDCP. For instance, ethereal solvents like dioxane can enhance α-selectivity in glycosylations promoted by IDCP. cdnsciencepub.com

| Glycosyl Donor | Promoter | Yield (%) | Anomeric Selectivity (α:β) | Reference |

|---|---|---|---|---|

| "Armed" Thioglycoside | This compound Perchlorate (IDCP) | 91 | Predominantly α | nih.gov |

| "Armed" Thioglycoside | N-Iodosuccinimide (NIS)/TfOH | - | Mixture | rsc.org |

| Thioglycoside | IDCP in Toluene (B28343)/Dioxane | - | Excellent α | cdnsciencepub.com |

The ligands and the counter-anion of the iodonium salt play a significant role in modulating its reactivity, stability, and selectivity. researchgate.nettandfonline.com In this compound perchlorate, the two 2,4,6-trimethylpyridine (B116444) (collidine) ligands are crucial. Collidine is a bulky Lewis base. nih.gov These ligands sterically encumber the iodine center, which tempers its electrophilicity and contributes to its "mild" character compared to less hindered iodonium reagents. researchgate.netbeilstein-journals.org This steric bulk can influence substrate approach and affect the stereochemical environment during the formation of the glycosidic bond.

Influence of Solvent Polarity and Composition on Stereoselectivity

The stereochemical outcome of reactions promoted by this compound, particularly in glycosylation, is significantly influenced by the polarity and composition of the solvent system. The solvent's role extends beyond merely dissolving reactants; it actively participates in the reaction mechanism, often determining the configuration of the anomeric center in the product.

A general principle observed is that the choice between nitrile and ethereal solvents can direct the stereoselectivity of glycosylation. cdnsciencepub.com Nitrile solvents, being polar, tend to favor the formation of β-glycosides. cdnsciencepub.comnih.gov This is often attributed to their ability to facilitate an Sₙ2-like mechanism or stabilize charged intermediates that lead to the β-anomer. Conversely, ethereal solvents like diethyl ether (Et₂O) or dioxane generally promote the formation of α-glycosides. cdnsciencepub.comnih.gov This effect is thought to arise from the solvent's participation, where the ether oxygen can coordinate with the intermediate oxocarbenium ion, shielding the β-face and directing the nucleophilic attack to the α-face. cdnsciencepub.com

The composition of solvent mixtures allows for fine-tuning of this stereoselectivity. For instance, in glycosylation reactions involving thioglycosides activated by this compound perchlorate (IDCP), excellent α-selectivity was achieved using mixtures of toluene and dioxane. cdnsciencepub.com Similarly, increasing the proportion of diethyl ether in a dichloromethane (B109758) (DCM) mixture from a 1:1 to a 1:4 ratio markedly enhanced the α-selectivity. cdnsciencepub.com This demonstrates that even in a generally non-polar solvent like DCM, the addition of a participating ethereal solvent can override the initial stereochemical preference. cdnsciencepub.com While solvent polarity is a key factor, in some electrophile-induced cyclizations, reaction temperature has been observed to play an even more critical role in determining the final stereochemistry. researchgate.net

| Solvent System | Predominant Isomer | Rationale | Reference |

|---|---|---|---|

| Acetonitrile (polar, nitrile) | β-glycoside | Polar solvent favors β-selectivity, potentially via a double inversion mechanism. | cdnsciencepub.com |

| Dichloromethane (DCM) / Diethyl Ether (Et₂O) (1:4) | α-glycoside | Ethereal solvent participation shields the β-face, directing α-attack. Higher ether ratio enhances α-selectivity. | cdnsciencepub.com |

| Toluene / Dioxane (1:2 or 1:3) | α-glycoside | Ethereal solvent (dioxane) effect promotes α-isomer formation. | cdnsciencepub.com |

| Dichloromethane (DCM) (less polar) | α-glycoside | Less polar, non-participating solvents generally favor the thermodynamically more stable α-anomer (anomeric effect). | nih.gov |

Mechanisms in Electrophilic Cyclization Reactions

This compound is a potent electrophilic reagent widely used to initiate intramolecular cyclization reactions of unsaturated substrates. The overarching mechanism involves the activation of a π-system (an alkene or alkyne) by the electrophilic iodine(I) species, leading to the formation of a key intermediate, which is then trapped by an internal nucleophile.

Iodonium Ion Transfer Mechanisms

For substrates containing a heteroatom nucleophile, such as olefinic amides, the mechanism can proceed via the initial oxidative formation of a heteroatom-iodine bond (e.g., an N–I bond), followed by an intramolecular transfer of the iodonium ion to the alkene, generating the bridged iodonium intermediate. nih.gov The stability and structure of the initial [N–I–N]⁺ halogen bond in the this compound reagent are crucial. acs.org The symmetrical three-center halogen bond modulates the reactivity of the complex, and its dissociation is a key step in the transfer of the electrophilic iodine to the substrate. diva-portal.org

Specific Pathways to Iodocarbamates from Carbonimidothioates

A notable application of this compound perchlorate (IDCP) is the stereoselective synthesis of cyclic iodocarbamates from homoallylic carbonimidothioates. acs.orgnih.gov This transformation serves as a key step in the synthesis of complex molecules like C-glycosphingolipids. acs.orgnih.govresearchgate.net

The reaction proceeds via an electrophilic cyclization pathway. When a Z-configured homoallylic carbonimidothioate is treated with IDCP in a solvent like dichloromethane, a highly stereoselective reaction occurs. nih.govresearchgate.net The mechanism involves the electrophilic attack of the iodonium ion on the alkene, which results in an anti-addition. nih.gov This is followed by the intramolecular attack of the nitrogen atom of the carbonimidothioate onto the bridged iodonium intermediate. This cyclization consistently produces a syn-1,3-amino alcohol motif in the resulting iodocarbamate product. nih.gov The reaction with the Z-substrate is generally efficient, affording high yields (e.g., 80%). nih.govresearchgate.net The corresponding E-substrate also undergoes cyclization to give the same facial selectivity (syn-1,3-amino alcohol), but the reaction is slower and results in a lower yield (e.g., 54%). nih.gov

| Substrate Alkene Geometry | Solvent | Yield | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Z-isomer | Dichloromethane | 80% | syn-1,3-amino alcohol | nih.govresearchgate.net |

| E-isomer | Dichloromethane | ~54% | syn-1,3-amino alcohol | nih.gov |

Investigation of O/N Selectivity Control in Halocyclization

In substrates containing two different nucleophiles, such as amides with both oxygen and nitrogen atoms, this compound and related reagents can promote cyclizations where the O/N selectivity becomes a critical issue. This selectivity can be controlled by several factors, including substrate structure and reaction conditions. mdpi.comresearchgate.net

One controlling factor is the substitution pattern on the unsaturated moiety. In the iodocyclization of alkylamides promoted by a similar reagent, bis(pyridine)iodonium(I) hexafluorophosphate (B91526) (IPy₂PF₆), the substituent on an alkyne directed the regioselectivity. researchgate.net Silyl-functionalized alkynes preferentially underwent O-cyclization to form oxazines, whereas aryl-functionalized alkynes led to N-cyclization, yielding 2,3-dihydropyrroles. researchgate.net This control was attributed to a combination of β-silyl effects and resonance effects influencing the transition state of the cyclization. researchgate.net Another strategy involves using the position of a substituent on the substrate to direct the outcome; for example, an internal vinylic halogen on an olefinic amide directs O-cyclization, while a terminal one directs N-cyclization. mdpi.com Reaction conditions also play a role; O-cyclization is often favored under acidic conditions, where the nucleophilicity of the amide oxygen is enhanced relative to the nitrogen. mdpi.com

Oxidative Transformation Mechanisms Involving Iodonium Compounds

Beyond electrophilic additions, iodonium compounds like this compound are potent oxidants, a characteristic of hypervalent iodine reagents. acs.org They can facilitate a variety of oxidative transformations. The mechanisms often involve the iodine(III) center acting as an electron acceptor or as a source for a ligand that is transferred to the substrate.

One general mechanism involves the oxidation of a substrate through a ligand transfer or coupling process. Computational studies suggest that reactions of this compound can proceed via Sₙ2-type substitution or ligand coupling, with the specific pathway being dependent on factors like solvent polarity. In some oxidative reactions, the hypervalent iodine reagent oxidizes a functional group, which then triggers a subsequent rearrangement or fragmentation. For example, the oxidation of certain alcohols with iodosylbenzene, a related iodine(III) reagent, can initiate an oxidative Grob fragmentation, leading to ring-cleaved products. acs.org These mechanisms highlight the versatility of iodonium compounds, which can act as either electrophiles or oxidants depending on the substrate and reaction conditions.

Radical Reactions and Iodolactonization Mechanisms

Iodolactonization, the formation of a lactone via iodine-promoted cyclization of an unsaturated carboxylic acid, is a classic transformation where this compound and its perchlorate or hexafluorophosphate salts are effective reagents. mdpi.comresearchgate.net While often viewed through an ionic lens (via an iodonium intermediate), these reactions can also involve or be followed by radical pathways.

The mechanism of iodolactonization typically begins with the formation of a bridged iodonium ion from the alkene. ku.edu This is followed by an intramolecular endo or exo attack by the carboxylate oxygen to form the iodolactone. ku.edu Bis(collidine)iodonium perchlorate has been successfully used to effect such iodolactonization steps in the synthesis of complex natural products. mdpi.com

The resulting carbon-iodine bond in the iodolactone product is susceptible to radical reactions. For instance, deiodination is often achieved using radical-based reagents like organotin hydrides. researchgate.net This process involves the formation of an organic radical intermediate that is subsequently quenched by a hydrogen atom transfer. researchgate.net Furthermore, the initial cyclization itself can sometimes proceed through radical intermediates, especially depending on the specific iodine source used. Mechanistic studies have suggested that while reagents like N-iodosuccinimide (NIS) may favor an iodonium ion intermediate, molecular iodine (I₂) can promote pathways involving a π-allyl cation intermediate, which has radical character. rsc.org This duality allows for different modes of reactivity and stereochemical control in halocyclization reactions. rsc.org

Electrophilic Addition Leading to Carbocation Intermediates

In the context of alkene functionalization, the this compound complex delivers an iodine cation (I+) to the π-system of the alkene. This process can be envisioned as the formation of a three-membered ring intermediate known as an iodonium ion. This cyclic intermediate is highly strained and electrophilic, priming it for subsequent nucleophilic attack. The regioselectivity of this nucleophilic attack is often dictated by the substitution pattern of the original alkene. Attack preferentially occurs at the more substituted carbon atom of the iodonium ion, as this carbon can better stabilize the developing partial positive charge, resembling a carbocation-like transition state. wikipedia.org This observation suggests that the reaction proceeds through a pathway with significant carbocation character at the transition state for the ring-opening.

Further evidence for the involvement of carbocationic intermediates comes from studies of more complex systems. For instance, in certain electrochemically-mediated reactions involving alkenes, the initial step is the generation of a radical cation, which can be intercepted by a nucleophile. rsc.org Subsequent oxidation of the resulting radical can lead to a carbocation, which then undergoes further reaction. rsc.org While not directly involving this compound, these analogous systems highlight the prevalence and importance of carbocation intermediates in alkene difunctionalization reactions. rsc.org

The formation of these electrophilic intermediates is not limited to simple alkenes. In glycosylation reactions, this compound perchlorate is known to be an effective promoter. dovepress.comtandfonline.com It is proposed that the reagent activates glycosyl donors, leading to the formation of highly reactive glycosyl oxocarbenium ion intermediates, which are then intercepted by glycosyl acceptors. The high 1,2-cis stereoselectivity observed in some of these reactions is attributed to the involvement of such intermediates. dovepress.comtandfonline.com

Thermodynamic Control in Nonbasic Iodolactonization Conditions

Iodolactonization, the intramolecular cyclization of an unsaturated carboxylic acid or its derivative initiated by an electrophilic iodine source, is a powerful method for the synthesis of lactones. The stereochemical and regiochemical outcome of this reaction can often be controlled by the choice of reaction conditions. When this compound perchlorate is employed under nonbasic conditions, the reaction is often under thermodynamic control.

Under these conditions, the reaction is typically slower and allows for the equilibration of intermediates, leading to the formation of the most stable product. nih.gov This is in contrast to kinetically controlled reactions, which are faster and yield the product that is formed most rapidly, which may not necessarily be the most stable one. nih.gov In the context of iodolactonization, thermodynamic control generally favors the formation of the more stable trans-lactone over the cis-lactone. thieme-connect.de For instance, the lactonization of certain unsaturated acids under thermodynamically controlled conditions (using iodine in acetonitrile) results in a high preference for the trans-halolactone. thieme-connect.de

The use of this compound perchlorate, a neutral to mildly acidic reagent system, helps to avoid the increased nucleophilicity of the carboxylate group that would be present under basic conditions. wikipedia.org This allows the cyclization to proceed under conditions where the relative stabilities of the possible products dictate the final product distribution. The formation of an iodonium ion intermediate is the initial step, followed by intramolecular attack by the carboxylic acid oxygen. The reversibility of this cyclization step under thermodynamic conditions allows for the erosion of any initial kinetic product distribution, ultimately favoring the thermodynamically more stable lactone isomer.

The size of the resulting lactone ring is also a key factor. While five- and six-membered rings are commonly formed, the synthesis of medium-ring iodo lactones can be challenging. thieme-connect.de However, the presence of an ether function within the alkenoic acid has been shown to facilitate the formation of these larger rings in reasonable yields when using reagents like bis(collidine)iodine(I) hexafluorophosphate, a close relative of this compound perchlorate. thieme-connect.de This suggests that pre-organization of the substrate through conformational effects can play a significant role in overcoming the entropic barrier to the formation of medium-sized rings even under thermodynamically controlled conditions.

The following table summarizes the diastereoselectivity observed in an iodolactonization reaction under different conditions, illustrating the principle of thermodynamic versus kinetic control.

| Conditions | Product Ratio (trans/cis) | Control Type |

| Iodine, Acetonitrile | 95:5 | Thermodynamic |

| Basic Conditions | 22:78 (crude) | Kinetic |

Table 1: Diastereoselectivity in Iodolactonization. thieme-connect.de

Advanced Applications in Organic Synthesis

Glycosylation Chemistry

The formation of a glycosidic bond, the cornerstone of carbohydrate chemistry, is a formidable challenge that demands precise control over reactivity and stereoselectivity. Iodonium (B1229267) dicollidine perchlorate (B79767) (IDCP) has emerged as a key promoter in this arena, facilitating the coupling of glycosyl donors and acceptors to forge these critical linkages. researchgate.netcdnsciencepub.com

Thioglycosides are widely recognized as versatile glycosyl donors due to their stability under various reaction conditions and their susceptibility to activation by thiophilic reagents. glycoforum.gr.jp Iodonium dicollidine perchlorate is a mild and effective promoter for activating thioglycosides. researchgate.netglycoforum.gr.jp This combination is particularly useful for chemoselective glycosidations, where a more reactive "armed" donor is coupled with a less reactive "disarmed" acceptor. researchgate.net For instance, the glycosylation of partially benzoylated thioglycosides (disarmed acceptors) with perbenzylated thioglycosides (armed donors) in the presence of IDCP proceeds efficiently, yielding predominantly α-linked saccharides. researchgate.net The reaction is compatible with a variety of protecting groups, further highlighting its synthetic utility. researchgate.net The choice of solvent can also influence the stereochemical outcome, with ethereal solvents like dioxane favoring the formation of α-glycosidic linkages. cdnsciencepub.com

| Donor Type | Activator | Key Features | Predominant Stereochemistry | Ref |

| Thioglycosides | This compound perchlorate (IDCP) | Stable, versatile donors; allows for armed-disarmed strategies. | α-linkages, influenced by solvent. | researchgate.netcdnsciencepub.comglycoforum.gr.jp |

| Phenyl Selenoglycosides | This compound perchlorate (IDCP) | Highly reactive donors. | 1,2-cis and 1,2-trans linkages. | tandfonline.comtandfonline.com |

| N-Pentenyl Glycosides | This compound perchlorate (IDCP) | Reactivity tunable by protecting groups. | Dependent on C2-substituent. | iupac.orgnih.gov |

Phenyl selenoglycosides represent another class of glycosyl donors that can be effectively activated by this compound perchlorate. tandfonline.comtandfonline.com Both fully benzylated and benzoylated phenyl selenoglycosides are susceptible to activation by IDCP, enabling the synthesis of both 1,2-cis and 1,2-trans linked disaccharides. tandfonline.comtandfonline.comcapes.gov.br This method provides a valuable alternative to other promoters and expands the repertoire of tools available for complex oligosaccharide synthesis. researchgate.net The reactivity of phenyl selenoglycosides under IDCP activation allows for chemoselective glycosylations, further demonstrating the versatility of this reagent system. tandfonline.comtandfonline.com

The utility of this compound perchlorate extends to the synthesis of highly complex and biologically significant molecules, such as the CLV3 glycopeptide found in Arabidopsis thaliana. nih.govsemanticscholar.org In the total synthesis of the β-1,2-linked triarabinosylated CLV3, IDCP was instrumental in initiating intramolecular aglycon delivery. nih.govsemanticscholar.org This key step involved the treatment of an intermediate mixed acetal (B89532) with IDCP to stereoselectively form the β-linked Hyp arabinofuranoside in high yield. nih.govacs.org This elegant application underscores the reagent's ability to facilitate challenging glycosylations within the context of intricate, multi-step syntheses of natural products. nih.govsemanticscholar.org The synthesis of PSY1, another plant peptide hormone, also utilized IDCP for the stereoselective coupling of an arabinose donor to a hydroxyproline (B1673980) acceptor.

Achieving stereocontrol in glycosylation is paramount, and this compound perchlorate has proven to be a valuable tool in directing the formation of specific glycosidic linkages. glycoforum.gr.jp The formation of 1,2-cis glycosides, which can be challenging, is often favored when using IDCP with thioglycoside donors that lack a participating group at the C-2 position. glycoforum.gr.jpnih.gov The use of ethereal solvents, such as a mixture of toluene (B28343) and dioxane, can further enhance α-selectivity. cdnsciencepub.com Conversely, the formation of 1,2-trans glycosides can be achieved with donors possessing a participating group at C-2. researchgate.net The ability to modulate the stereochemical outcome by carefully selecting the glycosyl donor, protecting groups, and reaction conditions makes IDCP a versatile reagent for constructing diverse oligosaccharide architectures. cdnsciencepub.comglycoforum.gr.jp

| Linkage Type | Donor/Conditions | Promoter | Outcome | Ref |

| α-Glycosidic | Thioglycoside with non-participating C2 group in ethereal solvent. | IDCP | Predominantly α-linkage. | researchgate.netcdnsciencepub.com |

| 1,2-cis | Phenyl selenoglycoside. | IDCP | Formation of 1,2-cis linked disaccharides. | tandfonline.comtandfonline.com |

| 1,2-trans | Phenyl selenoglycoside. | IDCP | Formation of 1,2-trans linked disaccharides. | tandfonline.comtandfonline.com |

| β-Glycosidic (via intramolecular delivery) | Mixed acetal precursor. | IDCP | Stereoselective β-linkage formation. | nih.govsemanticscholar.org |

The reactivity of glycosyl donors can be finely tuned, a concept exemplified by the "armed-disarmed" strategy developed with N-pentenyl glycosides (NPGs). iupac.orgnih.gov In this strategy, electron-donating protecting groups (e.g., benzyl (B1604629) ethers) "arm" the NPG, making it more reactive, while electron-withdrawing groups (e.g., esters) "disarm" it. iupac.orgnih.gov this compound perchlorate is a suitable mild promoter for activating armed NPGs, allowing for their selective coupling with disarmed NPG acceptors. nih.gov However, disarmed NPGs that react sluggishly with IDCP can be activated more forcefully with systems like N-iodosuccinimide and triflic acid. iupac.orgresearchgate.netresearchgate.net This ability to modulate reactivity based on the choice of promoter and protecting groups provides a powerful handle for controlling the sequence of glycosylation events in one-pot oligosaccharide synthesis. iupac.org

Stereoselective Formation of Glycosidic Linkages (α- and 1,2-trans/cis)

Electrophilic Cyclization Strategies

Beyond its prominent role in glycosylation, this compound is also utilized in electrophilic cyclization reactions. This application leverages the electrophilic nature of the iodine(I) species to initiate ring-forming processes. For example, it has been employed in the formation of iodocarbamates from homoallylic carbonimidothioates. While less common than its use in glycosylation, this application demonstrates the broader utility of this compound in constructing cyclic structures. Other related iodonium reagents, such as bis(pyridine)iodonium(I) hexafluorophosphate (B91526) (IPy₂PF₆) and I(coll)₂PF₆, have been used in the iodocyclization of alkynes to generate various heterocyclic systems, including pyrroles and dihydropyrroles. nih.govresearchgate.net

Synthesis of Iodocarbamates

IDCP is instrumental in the synthesis of iodocarbamates through the stereoselective iodocyclization of homoallylic carbonimidothioates. acs.orgnih.gov This reaction is a key step in the synthesis of C-glycosphingolipids. acs.orgnih.gov In a notable application, the treatment of a Z-substrate with IDCP in dichloromethane (B109758) resulted in the formation of the corresponding iodocarbamate in an 80% yield as the sole product of iodocyclization. acs.orgnih.gov The corresponding E-substrate also yielded a single iodocarbamate, although the reaction was slower and the yield was lower, at approximately 54%. nih.gov A significant finding is that both E and Z alkene precursors demonstrate the same facial selectivity during iodocyclization, both leading to the formation of a syn-1,3-amino alcohol. nih.gov This is in contrast to other electrophilic cyclizations where the alkene geometry dictates the stereochemical outcome. nih.gov

| Substrate Geometry | Reagent | Product | Yield | Stereochemical Outcome |

| Z-alkene | IDCP | Iodocarbamate | 80% | syn-1,3-amino alcohol |

| E-alkene | IDCP | Iodocarbamate | ~54% | syn-1,3-amino alcohol |

Formation of Heterocyclic Scaffolds (e.g., Dihydropyrazoles)

The reagent's utility extends to the formation of heterocyclic scaffolds. Specifically, bis(2,4,6-collidine)iodonium(I) hexafluorophosphate, a related this compound salt, is used in the synthesis of dihydropyrazoles from propargylic hydrazides. nih.gov This reagent-controlled iodocyclization allows for selective access to dihydropyrazoles, while the use of a different iodinating agent can lead to the formation of pyrazoles. nih.govresearchgate.net This highlights the ability to control the outcome of the reaction and the level of saturation in the resulting heterocycle by carefully selecting the iodonium reagent. nih.govresearchgate.net The mechanism is proposed to involve a 5-endo-cyclization of an iodonium ion intermediate that is generated from the electrophilic addition of the iodine cation to the alkyne. nih.govresearchgate.net

Intramolecular Aglycon Delivery Applications

IDCP plays a crucial role in intramolecular aglycon delivery (IAD), a sophisticated method for stereoselective glycosylation, which is particularly challenging for creating 1,2-cis-glycosidic bonds. nih.govsemanticscholar.org This technique has been successfully employed in the total synthesis of complex glycopeptides, such as the arabinosylated CLV3 glycopeptide. nih.govsemanticscholar.org In this process, an arabinosyl donor and an acceptor are first linked to form an intermediate mixed acetal. nih.gov The subsequent addition of IDCP initiates the intramolecular delivery of the aglycon, leading to the desired β-linked arabinofuranoside with high stereoselectivity and yields of up to 82%. nih.govsemanticscholar.org This process can be repeated to create more complex structures like β-1,2-linked diarabinofuranosides and triarabinofuranosides with good yields. nih.govsemanticscholar.org This methodology has also been applied to the synthesis of glycopeptides containing sulfated tyrosine and arabinosylated hydroxyproline.

| Reaction Step | Yield |

| Formation of β-linked Hyp arabinofuranoside | 82% |

| Formation of β-1,2-linked Hyp diarabinofuranoside | 75% |

| Formation of β-1,2-linked Hyp triarabinofuranoside | 65% |

Oxidative Transformations

This compound is recognized for its capabilities as an oxidizing agent in various chemical transformations.

This compound as a Versatile Oxidant in Selective Reactions

This compound serves as a mild and selective oxidizing agent in a variety of organic reactions. ontosight.ai Its structure, featuring an iodine atom bonded to two sterically bulky sym-collidine ligands, modulates its reactivity, making it a "soft" source of electrophilic halogen. bio-conferences.org This characteristic allows it to participate in selective oxidations and coupling reactions. ontosight.ai The stability of the iodonium ion-collidine complex makes it a preferable oxidizing agent in reactions involving substrates that are sensitive to harsher iodine forms. bio-conferences.org This versatility is a key attribute in its application in synthetic organic chemistry.

Applications in Oxidative Grob Fragmentation

The utility of iodonium compounds extends to oxidative Grob fragmentation. This type of reaction involves the cleavage of a carbon-carbon bond, driven by the oxidation of a heteroatom. While specific examples detailing the direct use of this compound in this fragmentation are not extensively elaborated in the provided search results, the general reactivity of hypervalent iodine reagents suggests their suitability for such transformations. acs.orgnih.gov For instance, the oxidation of 3-hydroxypiperidine (B146073) with iodosylbenzene, another hypervalent iodine compound, is proposed to proceed through an oxidative Grob fragmentation mechanism. acs.orgnih.gov

Iodolactonization and Spiroketal Synthesis

This compound perchlorate is an effective reagent for promoting iodolactonization and the synthesis of spiroketals. Iodolactonization reactions, while well-established for forming smaller rings, have been less frequently used for medium and large macrolactones due to slower reaction rates. acs.org However, reagents like bis(collidine)iodine(I) hexafluorophosphate have been successfully used in these transformations. acs.org

In the realm of spiroketal synthesis, IDCP is used to form dihydropyran intermediates, which are precursors to spiroketals. thieme-connect.de Subsequent treatment of these intermediates with a silver(I) salt induces carbocation formation, a hydride shift, and ultimately spiroketalization to yield the final product. thieme-connect.de IDCP is also employed in iodoetherification reactions of unsaturated alcohols, producing iodoethers with good yields and high regioselectivity. nottingham.ac.uk

Application in Natural Product Precursor Synthesis (e.g., Tetrodotoxin)

The synthesis of complex natural products often requires the precise installation of functional groups and the stereocontrolled formation of multiple chiral centers. This compound perchlorate (IDCP) has proven to be an invaluable tool in this regard, particularly in the synthesis of precursors to the potent neurotoxin, tetrodotoxin (B1210768). illinois.edumdpi.com

In one approach towards the total synthesis of tetrodotoxin, IDCP was utilized in a key iodolactonization step. illinois.edu This reaction proceeded by treating a γ,δ-unsaturated acid with IDCP, which resulted in the formation of a lactone. This transformation was crucial for setting the stereochemistry at a key carbon center (C-5) and provided a handle for further functionalization, specifically for the introduction of an oxygen atom at the adjacent carbon (C-6). illinois.edu

Another synthetic strategy toward tetrodotoxin employed an oxazolidine (B1195125) ring formation, which was facilitated by the use of this compound perchlorate. researchgate.net This step was instrumental in introducing the angular nitrogen atom and pre-organizing the molecule for a subsequent radical cyclization to form the carbocyclic core of tetrodotoxin. researchgate.net The ability of this compound to mediate such complex cyclizations with high stereocontrol underscores its importance in the synthesis of densely functionalized and stereochemically rich natural products. illinois.eduresearchgate.netescholarship.org

Iodoetherification-Dehydroiodination for Spiroketal Construction

Spiroketals are structural motifs found in a wide array of biologically active natural products. researchgate.net The construction of these bicyclic systems, particularly those that are not thermodynamically favored, presents a significant synthetic challenge. A powerful strategy that has been developed to address this challenge is the iodoetherification-dehydroiodination sequence, which often employs this compound perchlorate (IDCP). researchgate.netmdpi.comnih.gov

This method involves the treatment of a dihydroxyalkene with IDCP, which initiates an intramolecular iodoetherification reaction. nih.govnih.gov This cyclization can be highly regioselective, favoring either a 5-exo-trig or 6-exo-trig pathway depending on the substrate structure, to produce an iodinated cyclic ether. nih.gov The resulting iodoether can then be subjected to dehydroiodination, typically using a base, to generate a reactive enol ether intermediate. This intermediate subsequently undergoes spiroketalization under mildly acidic conditions to furnish the desired spiroketal. nih.gov

This strategy has been successfully applied to the synthesis of various 5,5- and 5,6-spiroketal systems. nih.govnih.gov The use of IDCP in the initial iodocyclization step is critical for the success of this sequence, as it provides a reliable method for the activation of the alkene and the introduction of the iodine atom required for the subsequent elimination and spiroketalization steps. researchgate.netmdpi.comnih.gov

| Reactant Type | Reagent | Reaction Type | Product Type | Reference(s) |

| Dihydroxyalkenes | This compound perchlorate (IDCP) | Iodoetherification-dehydroiodination | Spiroketals | researchgate.netmdpi.comnih.gov |

| γ,δ-Unsaturated Acid | This compound perchlorate (IDCP) | Iodolactonization | Lactone | illinois.edu |

| Hex-2-enopyranoside derivative | This compound perchlorate (IDCP) | Cyclization | Oxazoline | researchgate.net |

Potential in Other Electrophilic Functionalizations

The electrophilic nature of the iodine atom in this compound makes it a versatile reagent for a variety of other functionalization reactions beyond those already discussed. These include arylation, alkenylation, and alkylation/fluoroalkylation reactions.

Diaryliodonium salts, which are structurally related to this compound, are well-established reagents for the transfer of aryl groups to a variety of nucleophiles. researchgate.netacs.org These reactions can be used to form carbon-carbon and carbon-heteroatom bonds. While the provided information does not directly describe the use of this compound for arylation, the general reactivity of iodonium salts suggests its potential in this area. The synthesis of diaryliodonium triflates, for example, can be achieved through a one-pot protocol from arenes and iodine or aryl iodides, highlighting the accessibility of these types of reagents. rsc.org

Alkenyliodonium salts, analogous to the aryl- and collidine-ligated iodine species, are also known and can be used to transfer alkenyl groups. researchgate.net For instance, (E)-β-fluoroalkenyl(phenyl)iodonium tetrafluoroborates can be prepared stereoselectively from the corresponding alkynyl(phenyl)iodonium salts. researchgate.net A general method for the stereospecific synthesis of alkenyliodonium organosulfonates involves the reaction of aryl(cyano)iodonium triflates with stannylated alkenes. researchgate.net This demonstrates the feasibility of preparing and utilizing alkenyl-substituted iodonium reagents in organic synthesis.

Iodonium salts have also been developed for the transfer of alkyl and fluoroalkyl groups. umich.edu Phenyl(trifluoroethyl)iodonium triflate, for example, has been used for the N-trifluoroethylation of aminoalcohols. sioc-journal.cn This reaction proceeds selectively at the nitrogen atom, even in the presence of unprotected hydroxyl groups, when a base such as 2,4,6-collidine is used. sioc-journal.cn This highlights the potential of using iodonium reagents, in conjunction with collidine, for selective alkylation and fluoroalkylation reactions. The development of such reagents provides a valuable tool for the introduction of fluorinated motifs into organic molecules, which is of significant interest in medicinal chemistry and materials science. sioc-journal.cn

| Functionalization | Reagent Type | Key Transformation | Reference(s) |

| Arylation | Diaryliodonium salts | Transfer of aryl groups to nucleophiles | researchgate.netacs.orgrsc.org |

| Alkenylation | Alkenyliodonium salts | Transfer of alkenyl groups | researchgate.net |

| Alkylation/Fluoroalkylation | Phenyl(trifluoroethyl)iodonium triflate | N-trifluoroethylation of aminoalcohols | sioc-journal.cn |

4 Contributions to Asymmetric Synthesis via Chiral Iodonium Reagents

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. In this context, chiral hypervalent iodine reagents have emerged as powerful tools, offering an alternative to traditional transition metal catalysts. rsc.orgsioc-journal.cn These reagents are noted for their mild reaction conditions, low toxicity, and stability in the presence of air and moisture. epfl.ch The development of chiral diaryliodonium salts, in particular, has opened new avenues for asymmetric transformations by creating a chiral environment around the reactive iodine(III) center. thieme-connect.com

The primary strategy for inducing enantioselectivity involves the design of iodonium salts bearing a chiral, non-transferable aryl ligand. thieme-connect.com This approach ensures that the chirality is inherent to the reagent and can effectively influence the stereochemical outcome of the reaction. Researchers have explored various chiral scaffolds to be incorporated into the structure of iodonium reagents.

One of the most successful designs incorporates axially chiral backbones, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL). thieme-connect.comacs.org These rigid structures are anticipated to create a well-defined asymmetric environment around the iodine atom. thieme-connect.com The group of Wirth has reported the synthesis of novel chiral diaryliodonium salts based on a binaphthyl scaffold, which show promise as reagents for metal-free stereoselective arylations. thieme.de

Another approach involves the use of conformationally flexible chiral ligands. While potentially more susceptible to solvent and temperature effects, these have also been synthesized and investigated. thieme-connect.com A theoretical study on the α-arylation of carbonyl compounds with diaryliodonium salts indicated that asymmetric induction could not be achieved through chiral anions or phase-transfer catalysts alone, reinforcing the idea that a chiral non-transferable ligand on the iodonium salt is the most promising strategy for enantiocontrol in metal-free systems. thieme-connect.com

Chiral triazole-based diaryliodonium salts have recently been developed and applied as effective halogen bond donors in enantioselective catalysis. acs.orgchemrxiv.orgchemrxiv.org These monodentate asymmetric iodine(III) derivatives have been successfully used in the vinylogous Mannich reaction of cyanomethyl coumarin (B35378) with isatin-derived ketimines, achieving high yields and excellent enantiomeric ratios (up to >99:1 e.r.). chemrxiv.org

The application of these chiral reagents is diverse. For instance, the enantioselective α-arylation of aldehydes has been accomplished using a combination of a chiral amine organocatalyst and a diaryliodonium salt, co-catalyzed by a copper salt. nih.gov This method allows for the construction of valuable α-formyl benzylic stereocenters. nih.gov In other work, chiral λ3-iodanes have been used for the enantioselective oxyarylation of alkenes and the α-acetoxylation of ketones, achieving good to excellent yields and enantioselectivities up to 88%. rsc.org

The following tables summarize key research findings in the application of chiral iodonium reagents in asymmetric synthesis.

Table 1: Asymmetric α-Arylation of Aldehydes

| Aldehyde Substrate | Arylating Agent | Catalyst System | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Propanal | Diphenyliodonium triflate | Imidazolidinone catalyst + CuBr | (S)-2-Phenylpropanal | 82 | 90 | nih.gov |

| Butanal | Diphenyliodonium triflate | Imidazolidinone catalyst + CuBr | (S)-2-Phenylbutanal | 80 | 91 | nih.gov |

| Pentanal | (4-Methoxyphenyl)mesityliodonium triflate | Imidazolidinone catalyst + CuBr | (S)-2-(4-Methoxyphenyl)pentanal | 85 | 97 | nih.gov |

Table 2: Enantioselective Functionalization with Chiral Hypervalent Iodine Reagents

| Substrate | Chiral Reagent/Catalyst | Reaction Type | Product | Yield (%) | ee (%) / er | Reference |

|---|---|---|---|---|---|---|

| Styrene | Chiral Iodoarene Precursor + mCPBA/TsOH·H₂O | Dioxytosylation | (R)-1-Phenylethane-1,2-diyl bis(4-methylbenzenesulfonate) | - | 53 | acs.org |

| Propiophenone | Chiral Iodoarene Precursor + mCPBA/TsOH·H₂O | α-Oxytosylation | 2-Oxo-2-phenylpropyl 4-methylbenzenesulfonate | - | 19 | acs.org |

| Isatin-derived ketimine | Chiral Triazole-based Diaryliodonium Salt | Vinylogous Mannich Reaction | Substituted coumarin derivative | up to 99 | >99:1 | chemrxiv.org |

| 4-Methylcyclohexanone | Chiral Lithium Amide Base + Pyridyl Iodonium Salt | α-Arylation | 2-Aryl-4-methylcyclohexanone | - | 94 | researchgate.net |

These examples underscore the significant contributions of chiral iodonium reagents to the field of asymmetric synthesis, providing novel and effective methodologies for the enantioselective construction of complex organic molecules.

Comparative Studies and Future Research Directions

Comparison with Other Iodonium (B1229267) Salts and Electrophilic Promoters

The utility of iodonium dicollidine is best understood when compared with other related reagents. This section provides a comparative analysis of its reactivity profile and discusses its advantages and limitations in specific organic transformations.

The reactivity of this compound is significantly influenced by the collidine ligands, which are more electron-donating than pyridine (B92270). This increased electron density on the iodine center generally makes this compound a more reactive electrophilic iodinating agent compared to its bis(pyridine)iodonium counterparts. orgsyn.orgresearchgate.net For instance, in the context of iodocyclization reactions, the choice between bis(collidine)iodonium salts and bis(pyridine)iodonium salts can be crucial for controlling the reaction pathway. researchgate.net While both can act as effective iodinating reagents, the higher reactivity of the collidine complex can lead to different product distributions or reaction rates. orgsyn.orgresearchgate.net

When compared to N-Iodosuccinimide (NIS), a widely used electrophilic iodine source, this compound often exhibits distinct reactivity. NIS typically requires activation by a protic or Lewis acid to achieve high reactivity, especially with less reactive substrates. umsl.edu In contrast, this compound is often sufficiently reactive on its own, which can be advantageous in reactions involving acid-sensitive functional groups. However, the reactivity of NIS can be modulated by the choice and amount of the acidic co-promoter, offering a degree of tunability that may not be as readily available with this compound. umsl.edu In some cases, NIS has been shown to be effective in catalytic amounts, a feature that is less commonly reported for this compound. researchgate.net

The table below summarizes the general reactivity comparison:

| Reagent | General Reactivity | Need for Activator | Tunability |

| This compound | High | Generally not required | Less tunable |

| Bis(pyridine)iodonium Salts | Moderate to High | Sometimes required | Moderately tunable |

| N-Iodosuccinimide (NIS) | Low to High | Often required (acid) | Highly tunable |

This table provides a generalized comparison, and actual reactivity can vary depending on the specific substrate and reaction conditions.

The unique reactivity profile of this compound translates into specific advantages and limitations in various organic transformations.

Advantages:

Mild Reaction Conditions: this compound often promotes reactions under neutral and mild conditions, which is beneficial for substrates containing sensitive functional groups. diva-portal.org

High Stereoselectivity: In certain reactions, such as glycosylations, the use of this compound perchlorate (B79767) has been associated with high 1,2-cis stereoselectivity. dovepress.com

Chemoselectivity: The reagent can exhibit high chemoselectivity, for example, in the selective iodination of phenols and pyridinols. orgsyn.org

Limitations:

Reagent Synthesis and Cost: The synthesis of this compound can be more complex and costly compared to simpler reagents like NIS, which may limit its use in large-scale applications. google.com

Stoichiometric Use: Like many hypervalent iodine reagents, it is typically used in stoichiometric amounts, generating iodobenzene (B50100) derivatives as byproducts. thieme-connect.com This can be a drawback in terms of atom economy and sustainability.

Substrate Scope: While effective for many transformations, the high reactivity of this compound may not be suitable for all substrates, potentially leading to over-reaction or decomposition.

The following table highlights some specific applications and the associated advantages or limitations:

| Transformation | Advantage/Limitation with this compound |

| Glycosylation | Advantage: Promotes high 1,2-cis stereoselectivity. dovepress.com |

| Iodolactonization | Advantage: Effective for the formation of medium-ring lactones where other reagents may fail. orgsyn.org |

| Iodination of Phenols | Advantage: Provides high yields and selectivity. orgsyn.org |

| Large-Scale Synthesis | Limitation: Synthesis of the reagent can be difficult and expensive. google.com |

Reactivity Profile vs. Bis(pyridine)iodonium Salts and N-Iodosuccinimide (NIS)

Emerging Methodologies and Catalytic Systems

To address some of the limitations of classical hypervalent iodine chemistry, researchers are exploring new methodologies for the synthesis and application of iodonium complexes, including this compound.

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a sustainable alternative to traditional solvent-based synthesis. researchgate.netrsc.org This approach offers several potential benefits, including reduced solvent waste, shorter reaction times, and access to novel reactivity. researchgate.netrsc.org Recently, mechanochemical methods have been successfully applied to the synthesis of various iodonium salts, including diaryliodonium salts and bis(pyridine)iodine(I) complexes. researchgate.netrsc.orgresearchgate.net These solvent-free or liquid-assisted grinding techniques have demonstrated high yields and have the potential to be scaled up. rsc.orgresearchgate.net

While the direct mechanochemical synthesis of this compound has not been extensively reported, the successful application of this methodology to structurally similar iodonium complexes suggests its feasibility. rsc.orgchemrxiv.org Future research in this area could lead to more efficient and environmentally friendly routes to this compound and other related reagents.

To overcome the issue of byproduct separation and to enable reagent recycling, significant effort has been directed towards the development of supported hypervalent iodine reagents. thieme-connect.comresearchgate.net These reagents are immobilized on a solid support, such as a polymer, which facilitates their removal from the reaction mixture by simple filtration. thieme-connect.comresearchgate.net

Several types of supported hypervalent iodine reagents have been developed, including:

Polymer-supported reagents: The iodine-containing moiety is covalently attached to a polymer backbone. researchgate.net

Ionic-liquid-supported reagents: The reagent is supported on an ionic liquid, allowing for biphasic reaction conditions and easy separation. thieme-connect.comsci-hub.se

Metal-Organic Framework (MOF)-hybridized reagents: The hypervalent iodine species is incorporated into the structure of a MOF. thieme-connect.com

While the development of a specifically supported this compound is not yet a major focus in the literature, the principles and methodologies are well-established for other hypervalent iodine reagents. thieme-connect.com The application of these strategies to this compound could enhance its practicality and sustainability in organic synthesis.

Exploration of Mechanochemical Approaches for Iodonium Complex Synthesis

Uncharted Reactivity Patterns and Scope Expansion of this compound

Despite its established utility, the full reactive potential of this compound remains to be explored. There are several promising avenues for future research that could expand its synthetic applications.

One area of interest is the exploration of its reactivity in novel, metal-free transformations. diva-portal.org Hypervalent iodine reagents are known to be excellent alternatives to heavy metal reagents in various reactions, and further investigation into the capabilities of this compound in this context is warranted. diva-portal.org This could include its use in promoting novel cyclization reactions, C-H functionalization, or other complex bond-forming processes.

Furthermore, the development of chiral versions of this compound or its use in combination with chiral catalysts could open up new possibilities for asymmetric synthesis. While the design of effective chiral hypervalent iodine reagents is challenging, the potential rewards in terms of enantioselective transformations are significant.

Finally, a deeper mechanistic understanding of reactions promoted by this compound, potentially through computational studies, could unveil new reactivity patterns and guide the design of more efficient and selective synthetic methods.

Advanced Computational Modeling for Predictability and Rational Reagent Design

The development and application of advanced computational modeling have become indispensable in understanding and predicting the behavior of hypervalent iodine reagents, including iodonium salts like this compound. These theoretical approaches provide deep mechanistic insights that complement experimental findings and guide the rational design of new, more efficient, and selective reagents. nih.gov

Density Functional Theory (DFT) is a cornerstone of computational investigations into diaryliodonium salt reactivity. liu.se DFT calculations have been successfully employed to support proposed reaction mechanisms, such as the tandem ligand exchange-ligand coupling model. nih.gov These studies help to elucidate the potential energy landscape of reactions, identifying crucial ground-state intermediates and transition states. liu.se For instance, DFT computations have shown that the chemoselectivity of reactions involving diaryliodonium salts can be governed by the energy differences in transition states. nih.gov This predictive power is vital for designing reagents where one aryl group is selectively transferred over another, a key challenge in their synthetic application. beilstein-journals.org

Computational models have also been used to correlate the structural features of iodonium salts with their reactivity. One study found that differences in the partial charge between the ipso-carbons of the aryl ligands in diaryliodonium salts correlated well with chemoselectivity for certain substrates. nih.gov Furthermore, computational investigations have explored the feasibility of different reaction pathways, such as direct SNAr at the ipso-position of the iodine atom, providing a basis for discovering unprecedented reactivity. diva-portal.org

Beyond DFT, more advanced computational protocols are emerging. Methods that combine Molecular Dynamics (MD) with a Quantum Mechanics/Fluctuating Charges (QM/FQ) approach allow for a more accurate representation of solvent effects, which can be critical in modulating reaction outcomes. unibo.it These sophisticated models enhance the predictability of how a reagent will behave in a specific chemical environment, paving the way for the rational design of iodonium salts tailored for specific transformations. This includes optimizing the electronic and steric properties of the non-transferable "dummy" ligands, like the collidine groups in this compound, to fine-tune the reagent's reactivity and selectivity. pdx.edu The ultimate goal is to move from empirical screening to a predictive, design-oriented approach for creating next-generation hypervalent iodine reagents. liu.se

| Computational Method | Application in Iodonium Salt Chemistry | Key Findings |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and chemoselectivity. nih.govliu.se | Supports ligand coupling mechanisms; predicts chemoselectivity based on transition state energy differences. nih.gov |

| Ab initio MO Calculations | Investigation of reaction intermediates and transition states. acs.org | Predicted the potential involvement of dimeric or trimeric structures in reaction pathways. acs.org |

| Quantum Mechanics/Fluctuating Charges (QM/FQ) | Modeling of solvent effects and providing accurate results in agreement with experiments. unibo.it | Allows for a fully polarizable, atomistic representation of the solvent, improving predictive accuracy. unibo.it |

| MNDO-d SCF-MO | Study of extrusion reactions of iodonium salt intermediates. nih.gov | Suggested that transition state energy differences control chemoselectivity. nih.gov |

Integration into Multistep Total Synthesis of Complex Organic Molecules

This compound and related diaryliodonium salts are valuable reagents in the multistep total synthesis of complex organic molecules, particularly natural products. Their ability to promote specific and often stereoselective transformations under mild conditions makes them highly suitable for use on intricate molecular scaffolds. ontosight.aiacs.org

A prominent application of this compound perchlorate (IDCP) is in electrophilic cyclization reactions, such as iodoetherification. dokumen.pub This reaction is a powerful strategy for constructing tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, which are core structural motifs in a vast array of natural products. dokumen.pub The intramolecular process is particularly attractive because the stereochemistry of the newly formed cyclic structure can be controlled by the geometry of the starting alkene, a principle guided by Baldwin's rules. dokumen.pub For example, the regio- and stereoselective functionalization of a double bond using IDCP can lead to the formation of chiral tetrahydrofurans with high enantioselection. biointerfaceresearch.com

One notable example of IDCP's utility is found in the total synthesis of the natural product (+)-castanospermine. rsc.org In a key step of this synthesis, a complex intermediate was treated with this compound perchlorate to furnish a ketone, which was a crucial precursor to the final target molecule. rsc.org This transformation highlights the reagent's compatibility with highly functionalized substrates late in a synthetic sequence.

The Hofmann-Löffler reaction, a classic method for forming nitrogen-containing heterocycles, has also been modernized through the use of iodine-mediated protocols relevant to the reactivity of this compound. In the first enantioselective synthesis of nicotine (B1678760) employing this methodology, an iodine-mediated C-H amination was the key step. acs.org This approach demonstrates the chemoselectivity of electrophilic iodine reagents, which can tolerate sensitive functional groups like a pyridine core, a common feature in complex alkaloids. acs.org

The integration of these reagents into total synthesis showcases their role not just as simple functional group carriers but as key enablers of complex bond formations and cyclizations, often providing access to stereochemically rich architectures that would be difficult to obtain otherwise. dokumen.pubrsc.org

| Synthetic Application | Reagent | Key Transformation | Target Molecule/Subunit |

| Iodoetherification | This compound perchlorate (IDCP) | Intramolecular cyclization of an alkene with an alcohol. dokumen.pub | Chiral Tetrahydrofurans biointerfaceresearch.com |

| Natural Product Synthesis | This compound perchlorate (IDCP) | Treatment to form a key ketone intermediate. rsc.org | (+)-Castanospermine rsc.org |

| C-H Amination | Iodine-mediated Hofmann-Löffler Reaction | Intramolecular C-H amination to form a pyrrolidine (B122466) ring. acs.org | Nicotine acs.org |

Q & A

Q. What is the primary role of iodonium dicollidine in carbohydrate chemistry, and how does it influence glycosylation mechanisms?

this compound, particularly as this compound perchlorate (IDCP) or triflate (IDCT), acts as a potent promoter in thioglycoside-mediated glycosylation reactions. It facilitates the formation of α-glycosidic linkages by generating a highly reactive glycosyl oxocarbenium ion intermediate, which directs stereoselective nucleophilic attack . Key methodological considerations include:

- Activation conditions : IDCP/IDCT is typically used in anhydrous solvents like toluene or dioxane at low temperatures (−10°C to 0°C) to minimize side reactions.

- Substrate compatibility : Thioglycosides with electron-withdrawing protecting groups (e.g., acetyl or benzoyl) show higher reactivity under IDCP activation .

Q. What experimental protocols ensure reproducibility in synthesizing α-linked glycoconjugates using this compound?

Reproducibility requires strict adherence to:

- Moisture control : Reactions must be performed under inert gas (Ar/N₂) using flame-dried glassware.

- Stoichiometry : A 1.2–1.5 molar excess of IDCP relative to the glycosyl donor is optimal .

- Validation : Characterization via ¹H/¹³C NMR to confirm anomeric configuration and HPLC/MS for purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized when this compound yields contradictory stereochemical outcomes?

Contradictions in α/β selectivity may arise from solvent polarity, temperature, or competing intermediates. Methodological strategies include:

- Solvent screening : Polar aprotic solvents (e.g., CH₃CN) favor β-selectivity via SN2 mechanisms, while nonpolar solvents (e.g., toluene) enhance α-selectivity through ion-pair stabilization .

- Additive modulation : Introducing collidine as a base or silver salts (e.g., AgOTf) can stabilize reactive intermediates and improve stereocontrol .

Q. How do researchers reconcile discrepancies in glycosylation yields when comparing this compound with other promoters (e.g., NIS/TMSOTf)?

IDCP often provides superior α-selectivity but lower yields compared to NIS/TMSOTf due to competing side reactions (e.g., glycosyl donor decomposition). A comparative analysis framework includes:

- Yield vs. selectivity trade-offs : For example, IDCT in dioxane/toluene achieves 85% α-selectivity but only 45% yield, whereas NIS/TMSOTf in Et₂O yields 72% with moderate selectivity (Table 1) .

- Mechanistic studies : Kinetic monitoring via in-situ IR or NMR to identify decomposition pathways .

Table 1 . Promoter performance in fucosylation reactions (adapted from ):

| Promoter | Solvent | Yield (%) | α:β Ratio |

|---|---|---|---|

| IDCT | Dioxane/Toluene | 45 | 85:15 |

| NIS/TMSOTf | Et₂O | 72 | 60:40 |

Q. What strategies validate the identity and purity of this compound-synthesized glycoconjugates in complex matrices?

Advanced validation involves:

- Multi-stage MS/MS : Fragmentation patterns to confirm glycosidic bond connectivity.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment .

- Enzymatic assays : Glycosidase treatment to verify anomeric configuration (e.g., α-specific enzymes) .

Methodological & Data Analysis Questions

Q. How should researchers design control experiments to isolate this compound’s mechanistic role in competing reaction pathways?

A stepwise approach includes:

Q. What statistical frameworks are appropriate for analyzing variability in glycosylation efficiency across this compound-based studies?

Multivariate regression models can account for variables such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.